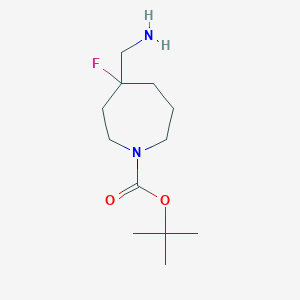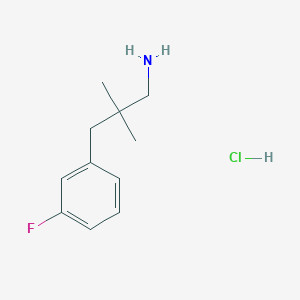
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
説明
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride (3-FP-DMPH) is an organic compound that is widely used in scientific research. It has a variety of applications, including as a reagent in organic synthesis and as a building block for more complex compounds. 3-FP-DMPH has also been studied for its potential therapeutic uses, such as as an anti-inflammatory agent and a potential treatment for Alzheimer’s disease.
科学的研究の応用
Analytical Methods for Amines in Environmental Samples
Fluorescence Detection of Primary Amines : A study on the determination of total dissolved free primary amines (TDFPA) in seawater highlights the importance of selecting appropriate reaction conditions and derivatization agents for accurate fluorescence-based detection. This research emphasizes the critical role of methodological choices in the reliable quantification of amines in complex matrices, which could be relevant for environmental monitoring and analysis involving similar compounds (Aminot & Kérouel, 2006).
Removal of Environmental Contaminants
Amine-Functionalized Sorbents for PFAS Removal : The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources is discussed, emphasizing the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the effective capture and removal of these contaminants. This indicates the potential utility of amine-functionalized materials in environmental remediation efforts (Ateia et al., 2019).
Synthetic Applications and Chemical Properties
Synthesis and Structural Analysis of Amines : Research on the synthesis, spectroscopic, and structural properties of novel substituted compounds, including those involving chloral and substituted anilines, sheds light on the diverse synthetic pathways and reaction conditions that can influence the formation of amines and their derivatives. Such studies contribute to the broader understanding of amine chemistry and its application in the creation of new materials and molecules (Issac & Tierney, 1996).
Biochemical and Molecular Applications
Biodegradation of Aromatic Compounds : A review on the catabolism of aromatic compounds by Escherichia coli provides insights into the genetic, enzymatic, and regulatory mechanisms underlying the microbial degradation of aromatic amines and acids. This knowledge can inform biotechnological applications aimed at environmental cleanup and the biotransformation of aromatic pollutants (Díaz et al., 2001).
Fluorescence Emission and Imaging Applications
Fluorescence from Nitrogen-containing Organic Compounds : Advances in the understanding of blue fluorescence emission from poly(amido amine) dendrimers and related nitrogen-containing compounds highlight their potential applications in biomedical imaging and other fields. The unique properties of these materials, including their biocompatibility and fluorescence characteristics, suggest the relevance of amine chemistry in developing novel imaging agents and sensors (Wang Shao-fei, 2011).
作用機序
Target of Action
Similar compounds such as 3-fluoroamphetamine, a stimulant drug from the amphetamine family, act as a monoamine releaser with selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
For instance, 3-Fluoroamphetamine acts as a substrate-based releaser, with selectivity for dopamine over serotonin .
Biochemical Pathways
Related compounds like 3-fluoroamphetamine have been shown to affect the release of monoamines, particularly dopamine and norepinephrine .
Pharmacokinetics
3-fluoroamphetamine, a related compound, has a half-life comparable to amphetamine when tested in rats, namely 91 minutes .
Result of Action
Related compounds like 3-fluoroamphetamine have been shown to stimulate locomotor activity .
特性
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZLSRGLCHCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



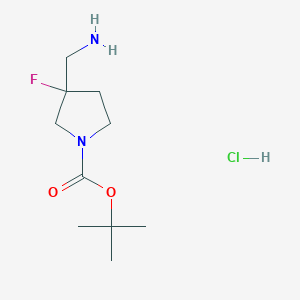
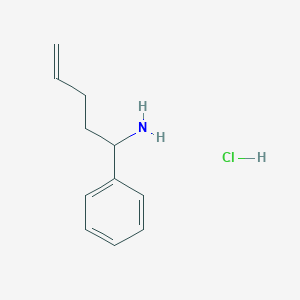
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
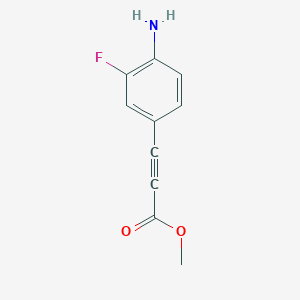
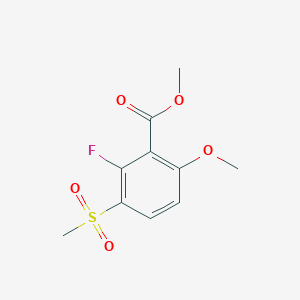

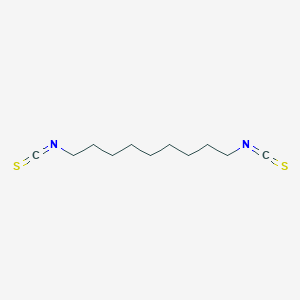
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)
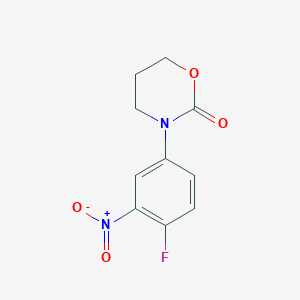

![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)
amine](/img/structure/B1485055.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)
